Cas no 2138097-51-3 (3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)
![3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/2138097-51-3x500.png)
3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1153493
- 2138097-51-3
- 3-[(5-fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid
- 3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid
-
- インチ: 1S/C14H15FN2O2S/c1-2-4-11-16-10-6-3-5-9(15)13(10)14(17-11)20-8-7-12(18)19/h3,5-6H,2,4,7-8H2,1H3,(H,18,19)
- InChIKey: BMZJERRMMLJGFT-UHFFFAOYSA-N
- ほほえんだ: S(CCC(=O)O)C1C2C(=CC=CC=2N=C(CCC)N=1)F
計算された属性
- せいみつぶんしりょう: 294.08382706g/mol
- どういたいしつりょう: 294.08382706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 88.4Ų
3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153493-1.0g |
3-[(5-fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid |
2138097-51-3 | 1g |
$0.0 | 2023-06-09 |
3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acidに関する追加情報
Introduction to 3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid (CAS No. 2138097-51-3)
3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid (CAS No. 2138097-51-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The presence of a fluoro substituent and a sulfanyl group in its molecular structure imparts unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid consists of a quinazoline core substituted with a propyl group at the 2-position and a sulfanyl group at the 4-position, linked to a propanoic acid moiety. The fluoro atom, located at the 5-position of the quinazoline ring, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. This modification has been widely utilized in the development of small-molecule inhibitors targeting various biological pathways.
In recent years, quinazoline derivatives have been extensively studied for their potential applications in oncology, anti-inflammatory, and antimicrobial therapies. The structural features of 3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid make it an intriguing compound for further investigation. Specifically, the sulfanyl group can participate in hydrogen bonding interactions with biological targets, while the fluoro substituent can modulate electronic properties and improve pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have been exploring its utility in generating novel molecules with enhanced biological activity. For instance, modifications to the propyl chain or further functionalization of the quinazoline ring could lead to derivatives with improved efficacy against specific diseases.
The synthesis of 3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid involves multi-step organic transformations, including condensation reactions, cyclization processes, and sulfuration steps. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the quinazoline core with high precision. These synthetic strategies ensure that the desired structural motifs are achieved with minimal byproducts, facilitating downstream applications.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid with biological targets. These studies have revealed potential binding sites on proteins relevant to cancer pathways and inflammatory responses. The fluoro substituent has been identified as a key determinant in optimizing binding affinity, highlighting its importance in drug design.
Preclinical studies have begun to explore the pharmacological properties of this compound. Initial findings suggest that it exhibits inhibitory activity against certain kinases and enzymes involved in tumor progression. Additionally, its ability to modulate inflammatory cytokine production has been observed in cell-based assays. These preliminary results warrant further investigation into its therapeutic potential.
The development of novel drug candidates often requires optimization of physicochemical properties such as solubility, permeability, and stability. The presence of both polar (carboxylic acid) and non-polar (propyl) groups in 3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid presents opportunities for fine-tuning these characteristics through structural modifications. For example, introducing additional polar functional groups could enhance water solubility while maintaining bioactivity.
In conclusion,3-[–(5-fluoro–2-propylquinazolin–4–yl)…Sulfonyl]propanoic acid (CAS No. 2138097–51…) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features offer advantages in terms of metabolic stability and target binding affinity, making it a valuable asset in ongoing drug discovery efforts. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological profile.
2138097-51-3 (3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid) 関連製品
- 1361738-62-6(2-Hydroxy-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)
- 2172500-31-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidin-2-yl}acetic acid)
- 1864062-71-4(2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 865657-36-9(2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide)
- 1227494-49-6(4-Bromo-2-methoxy-5-methylpyridine)
- 42537-72-4(N-Me-Met-OH)
- 5535-55-7(1-(ethenesulfonyl)-4-nitrobenzene)
- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)
- 1192122-53-4(4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine)
- 2137663-88-6({3-[(But-3-en-1-yl)(methyl)amino]-2,2-difluoropropyl}(ethyl)amine)



